benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate
Overview
Description
Benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate is a chemical compound. It contains a total of 34 bonds, including 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .
Molecular Structure Analysis
The molecule has a complex structure with a total of 34 bonds. It includes 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .Scientific Research Applications
- Condensation of Benzyl Carbamate with Glyoxal
- Scientific Field : Chemistry, specifically Heterocyclic Chemistry .
- Summary of Application : This research investigates the acid-catalyzed condensation between benzyl carbamate and glyoxal . The study aims to understand the formation process of substituted 2,4,6,8,10,12-hexaazaisowurtzitane, a type of caged compound .
- Methods of Application : The condensation is carried out in a ratio of 2:1 in a range of polar protic and aprotic solvents . The study also examines the effects of different solvents on the condensation process .
- Results : The study discovered a new process occurring during the cascade condensation of glyoxal with ammonia derivatives . It also identified several processes that hinder the formation of caged compounds . A few byproducts were isolated and identified .
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Protecting Groups for Amines
- Scientific Field : Organic Chemistry .
- Summary of Application : Benzyl carbamates are used as protecting groups for amines in peptide synthesis . They can be installed and removed under relatively mild conditions .
- Methods of Application : The t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz) are two popular carbamate protecting groups . They can be installed and removed under different conditions, which is useful when multiple protecting groups are present on the same molecule .
- Results : The use of these protecting groups allows for the synthesis of complex peptides, including the synthesis of insulin .
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Traceless Linker for Aliphatic Amines
- Scientific Field : Organic Chemistry .
- Summary of Application : A traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC) can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .
- Methods of Application : The linker is attached to the amine, and after the desired reactions are performed, the linker is removed by disulfide reduction .
- Results : This method allows for the modification of aliphatic amines without leaving any trace of the linker .
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Modification of Aliphatic Amines
- Scientific Field : Biotechnology .
- Summary of Application : A traceless self-immolative linker composed of a dithiol-ethyl carbonate connected to a benzyl carbamate (DEC) can modify aliphatic amines and release them rapidly and quantitatively after disulfide reduction .
- Methods of Application : The linker is attached to the amine, and after the desired reactions are performed, the linker is removed by disulfide reduction .
- Results : This method allows for the modification of aliphatic amines without leaving any trace of the linker . It has been used to modify the lysine residues on CRISPR–Cas9 with either PEG, the cell penetrating peptide Arg 10, or donor DNA, generating Cas9 conjugates with significantly improved biological properties .
properties
IUPAC Name |
benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,16)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVBOSIQTJVVNB-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1NC(=O)OCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1NC(=O)OCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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